5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester
Overview
Description
5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester is a chemical compound with the molecular formula C13H19BBrNO4 and a molecular weight of 344.01 g/mol . It is a boronic ester derivative of pyridine, characterized by the presence of bromine and methoxy groups on the pyridine ring, as well as a pinacol ester group attached to the boronic acid moiety .
Mechanism of Action
Target of Action
Boronic esters, including pinacol boronic esters, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon centers .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic ester transfers its organic group to a metal catalyst, typically palladium . This transfer is facilitated by a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a crucial method for forming carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, suggesting that the compound could indirectly affect various biochemical pathways through its role in the synthesis of bioactive compounds .
Pharmacokinetics
It’s important to note that boronic esters, including pinacol boronic esters, are generally considered stable and resistant to hydrolysis, which could influence their absorption and stability .
Result of Action
The primary result of the action of 5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of protodeboronation, a reaction that this compound can undergo, is known to be influenced by the pH of the environment . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester typically involves the following steps:
Bromination: The starting material, 2,6-dimethoxypyridine, undergoes bromination to introduce the bromine atom at the 5-position of the pyridine ring.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction to form the corresponding boronic acid.
Pinacol Ester Formation: Finally, the boronic acid is esterified with pinacol to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in Suzuki-Miyaura coupling reactions involving this compound.
Oxidizing Agents: Various oxidizing agents can be used to oxidize the compound, leading to different products.
Major Products Formed
Biaryl Compounds: Suzuki-Miyaura coupling reactions typically yield biaryl compounds as the major products.
Oxidized Derivatives: Oxidation reactions can produce various oxidized derivatives of the compound.
Scientific Research Applications
5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester has several scientific research applications, including:
Organic Synthesis: It is widely used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of advanced materials, such as polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester is unique due to the presence of both bromine and methoxy groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BBrNO4/c1-12(2)13(3,4)20-14(19-12)8-7-9(15)11(18-6)16-10(8)17-5/h7H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTBRJXJMQQZQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BBrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134550 | |
Record name | Pyridine, 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-88-2 | |
Record name | Pyridine, 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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